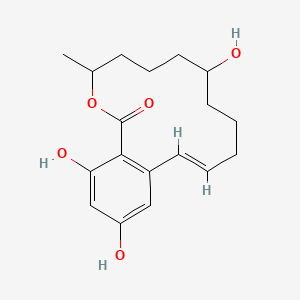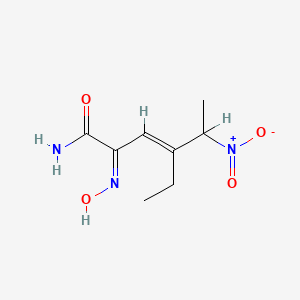![molecular formula C11H20NO10S3- B1233305 [(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B1233305.png)
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Omega-[(Methylsulfinyl)alkyl]glucosinolate: is an alkylglucosinolate compound that results from the removal of the proton of the hydrogen sulfate group of any omega-[(methylsulfinyl)alkyl]glucosinolic acid . This compound is a plant metabolite produced during metabolic reactions in plants, particularly in the kingdom that includes flowering plants, conifers, and other gymnosperms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of omega-[(methylsulfinyl)alkyl]glucosinolate involves the extraction and purification of its hydrolysis products from plant sources such as broccoli and Lesquerella fendleri . The process typically includes solvent extraction of autolyzed defatted seed meals, followed by purification using gel filtration chromatography and reversed-phase high-performance liquid chromatography (HPLC) . The purity and confirmation of the compounds are monitored using gas chromatography with flame ionization detection (GC-FID), thin-layer chromatography (TLC), gas chromatography-mass spectroscopy (GC-MS), and nuclear magnetic resonance (NMR) .
Industrial Production Methods: the techniques used for preparative-scale isolation of structurally related glucosinolate hydrolysis products can be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions: : Omega-[(methylsulfinyl)alkyl]glucosinolate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : The oxidation of omega-[(methylsulfinyl)alkyl]glucosinolate is catalyzed by aliphatic glucosinolate S-oxygenase, which converts the compound into its sulfinyl form using NADPH and O2 .
Major Products: : The major products formed from these reactions include 1-isothiocyanato-3-(methylsulfinyl)propane, 1-isothiocyanato-4-(methylsulfinyl)butane, 4-(methylsulfinyl)butanenitrile, and 5-(methylsulfinyl)pentanenitrile .
Aplicaciones Científicas De Investigación
Omega-[(methylsulfinyl)alkyl]glucosinolate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: : In chemistry, it is used to study the structure and reactivity of glucosinolates and their hydrolysis products .
Biology: : In biology, omega-[(methylsulfinyl)alkyl]glucosinolate is studied for its role as a plant metabolite and its involvement in plant defense mechanisms .
Medicine: : In medicine, the compound’s hydrolysis products, such as isothiocyanates, have shown potential anticancer activity against various cancer cell lines .
Industry: : In industry, omega-[(methylsulfinyl)alkyl]glucosinolate and its derivatives are explored for their potential use in developing natural pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of omega-[(methylsulfinyl)alkyl]glucosinolate involves its hydrolysis by the enzyme myrosinase, which produces biologically active compounds such as isothiocyanates . These hydrolysis products exert their effects by targeting specific molecular pathways and enzymes involved in cellular processes . For example, isothiocyanates can induce apoptosis in cancer cells by modulating signaling pathways and inhibiting the activity of certain enzymes .
Comparación Con Compuestos Similares
Omega-[(methylsulfinyl)alkyl]glucosinolate is unique among glucosinolates due to its methylsulfinyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- Isothiocyanato-3-(methylsulfinyl)propane
- Isothiocyanato-4-(methylsulfinyl)butane
- Methylsulfinylbutanenitrile
- Methylsulfinylpentanenitrile
These compounds share structural similarities with omega-[(methylsulfinyl)alkyl]glucosinolate but differ in their specific chemical and biological activities .
Propiedades
Fórmula molecular |
C11H20NO10S3- |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/p-1/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1 |
Clave InChI |
PHYYADMVYQURSX-XEAHXTBRSA-M |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
SMILES isomérico |
CS(=O)CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
CS(=O)CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B1233224.png)
![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)












